molecular formula C16H16N4O2 B2854472 N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415539-83-0

N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2854472
CAS No.: 2415539-83-0
M. Wt: 296.33
InChI Key: WQEAPLPJZIZAIY-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, and is substituted with carbamoyl and carboxamide groups. These functional groups contribute to the compound’s reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multiple steps, starting from readily available precursors

    Cyclization: The initial step involves the formation of the cinnoline core through a cyclization reaction. This can be achieved by reacting a suitable dinitrobenzene derivative with a reducing agent under controlled conditions.

    Functional Group Introduction: The introduction of the carbamoyl and carboxamide groups can be accomplished through subsequent reactions. For example, the carbamoyl group can be introduced by reacting the intermediate with an isocyanate, while the carboxamide group can be formed by reacting with an amine.

Industrial Production Methods

For industrial-scale production, the synthetic route needs to be optimized for yield, cost, and safety. This often involves the use of high-yielding reactions and scalable processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic synthesis applications.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its functional groups.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development. Its structural features may allow it to interact with biological targets relevant to certain diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Carbamoylphenyl)benzamide: Shares the carbamoylphenyl group but lacks the cinnoline core.

    5,6,7,8-Tetrahydrocinnoline-3-carboxamide: Contains the cinnoline core but lacks the carbamoylphenyl group.

Uniqueness

N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to the combination of its cinnoline core and the presence of both carbamoyl and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c17-15(21)10-5-7-12(8-6-10)18-16(22)14-9-11-3-1-2-4-13(11)19-20-14/h5-9H,1-4H2,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEAPLPJZIZAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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